
2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-thione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the isoindole ring system, which includes a thione functional group. Isoindole derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-thione typically involves the condensation of 4-methoxybenzaldehyde with a suitable amine, followed by cyclization and introduction of the thione group. One common method involves the use of a Schiff base intermediate, which is then cyclized under acidic or basic conditions to form the isoindole ring. The thione group can be introduced using sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding isoindoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isoindoline derivatives.
Substitution: Halogenated or nitrated derivatives of the methoxyphenyl ring.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-thione has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Potential use as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigation of its pharmacological properties for the development of new therapeutic agents.
Industry: Use in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-thione is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thione group may interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular receptors or ion channels, affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-one: Similar structure but with a carbonyl group instead of a thione group.
2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindoline: Lacks the thione group, resulting in different chemical properties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the core structure.
Uniqueness
2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity
Propriétés
Numéro CAS |
89313-77-9 |
|---|---|
Formule moléculaire |
C15H13NOS |
Poids moléculaire |
255.3 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-3H-isoindole-1-thione |
InChI |
InChI=1S/C15H13NOS/c1-17-13-8-6-12(7-9-13)16-10-11-4-2-3-5-14(11)15(16)18/h2-9H,10H2,1H3 |
Clé InChI |
CTDCQFXNFYWDFW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane](/img/structure/B14133537.png)
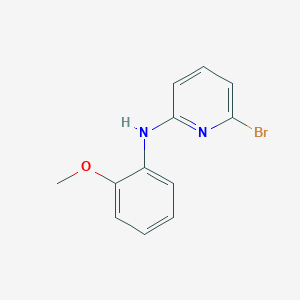
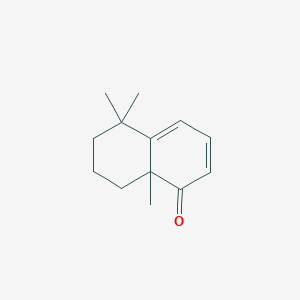

![6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14133547.png)
![2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane](/img/structure/B14133555.png)
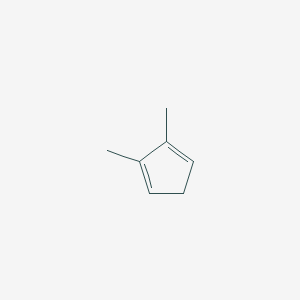
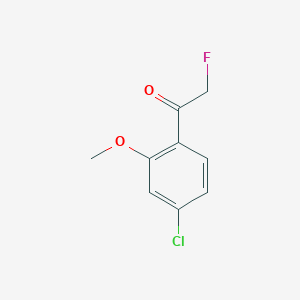


![1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone](/img/structure/B14133575.png)
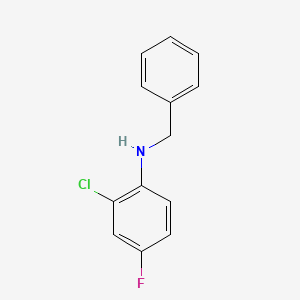
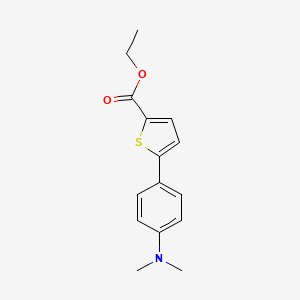
![1-[2-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14133598.png)
